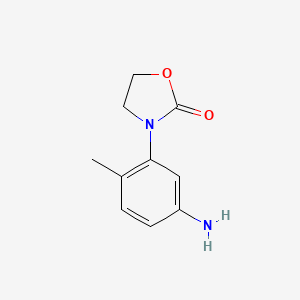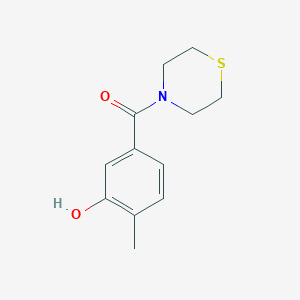![molecular formula C13H21NO B1519017 3-{[(4-Methylpentyl)oxy]methyl}aniline CAS No. 1039947-92-6](/img/structure/B1519017.png)
3-{[(4-Methylpentyl)oxy]methyl}aniline
Vue d'ensemble
Description
3-{[(4-Methylpentyl)oxy]methyl}aniline is a synthetic compound known for its versatility in various chemical reactions and applications across multiple scientific disciplines, including chemistry, biology, medicine, and industry. This compound features a unique structure that combines the properties of aniline derivatives with those of aliphatic compounds.
Synthetic Routes and Reaction Conditions
Step 1: : The initial synthesis involves the preparation of 4-methylpentanol by reducing 4-methylpentanal with a suitable reducing agent, such as sodium borohydride.
Step 2: : The resulting alcohol is then reacted with methanesulfonyl chloride to form the corresponding mesylate.
Step 3: : The mesylate is subsequently treated with sodium 3-aminophenoxide to introduce the aniline moiety through nucleophilic substitution.
Industrial Production Methods: : The industrial production typically involves large-scale synthesis under controlled conditions to ensure high purity and yield. This often includes using continuous flow reactors to optimize reaction efficiency and minimize waste.
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: : Reduction reactions can be carried out using agents such as lithium aluminum hydride, converting the compound to more reduced forms with potential changes in reactivity.
Substitution: : It readily participates in electrophilic aromatic substitution reactions, allowing for the introduction of various substituents on the aromatic ring. Common reagents include halogens (bromine, chlorine) and nitrating agents.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Halogens, nitrating agents.
Major Products: : The major products formed depend on the specific reaction conditions, but can include halogenated, nitrated, and other substituted derivatives of the parent compound.
Applications De Recherche Scientifique
The compound finds extensive use in scientific research, particularly in:
Chemistry: : As an intermediate in the synthesis of complex organic molecules.
Biology: : Used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: : Investigated for its potential therapeutic effects and as a building block in drug development.
Industry: : Utilized in the production of specialty chemicals, coatings, and polymers.
Mécanisme D'action
The mechanism of action varies depending on the application. In biological systems, it can interact with specific enzymes or receptors, influencing various biochemical pathways. Its molecular targets and pathways are often studied to understand its full range of effects.
Comparaison Avec Des Composés Similaires
Compared to similar aniline derivatives, 3-{[(4-Methylpentyl)oxy]methyl}aniline exhibits unique properties due to the presence of the 4-methylpentyl group. This distinguishes it from other compounds like phenylmethanol and 4-methoxyaniline, which lack the same aliphatic side chain.
Similar Compounds
Phenylmethanol
4-Methoxyaniline
N-Phenylmethylaniline
This compound stands out for its distinctive combination of properties that make it a valuable compound in various fields of research and industrial applications.
Propriétés
IUPAC Name |
3-(4-methylpentoxymethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-11(2)5-4-8-15-10-12-6-3-7-13(14)9-12/h3,6-7,9,11H,4-5,8,10,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSWULYDUVAFST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCOCC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







amino}ethan-1-ol](/img/structure/B1518944.png)

![3-[5-(2-Bromophenyl)furan-2-yl]propanoic acid](/img/structure/B1518947.png)





![4-[2-(Thiomorpholin-4-yl)ethyl]aniline](/img/structure/B1518957.png)
